molecular formula C15H15N3O3S B2784763 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide CAS No. 941942-83-2

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2784763
CAS No.: 941942-83-2
M. Wt: 317.36
InChI Key: XAHKPNHPGQUOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a high-purity chemical reagent designed for research and development applications. This compound features a pyridazine core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets. The structure incorporates a methylsulfonyl group, which can influence electronic properties and binding affinity, and a cyclopropanecarboxamide moiety, which can confer metabolic stability and conformational restraint. Pyridazine derivatives have been identified as key structural motifs in compounds investigated for a range of pharmacological activities. Scientific literature indicates that structurally similar pyridazine compounds have been evaluated as analgesic, anti-inflammatory, and antipyretic agents . Furthermore, contemporary research explores therapeutic pyridazine compounds for applications in oncology , while other analogs are being studied as modulators of cytokine pathways, such as IL-12, IL-23, and IFNalpha, for immunological disorders . The specific combination of substituents on this molecule makes it a valuable intermediate or candidate for hit-to-lead optimization in drug discovery programs. Researchers can utilize this compound in bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-22(20,21)14-9-8-13(17-18-14)10-4-6-12(7-5-10)16-15(19)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHKPNHPGQUOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the reaction of 6-(methylsulfonyl)pyridazine-3-carboxylic acid with an appropriate amine under conditions that promote amide bond formation. The phenyl ring can be introduced through a subsequent substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, particularly in drug discovery and development, focusing on its biological activity, synthesis, and mechanisms of action.
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide belongs to a class of compounds known for their diverse biological activities. The presence of the pyridazine moiety and the methylsulfonyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

2.1. Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β)

Recent studies have highlighted the role of GSK-3β in neurodegenerative diseases, particularly Alzheimer's disease. Compounds similar to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide have been evaluated for their ability to inhibit GSK-3β. For instance, a related compound demonstrated an IC50 value of 70 nM against GSK-3β, showing promise in restoring cell viability in models of tau-induced neurodegeneration .

2.2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In cellular models, it significantly reduced the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α . This suggests potential applications in treating inflammatory conditions associated with neurodegenerative diseases.

Synthesis and Characterization

The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide typically involves several steps:
  • Formation of the Cyclopropane Ring : This is achieved through cyclization reactions that require precise control over reaction conditions.
  • Introduction of Pyridazine and Methylsulfonyl Groups : These functional groups are added via nucleophilic substitution or coupling reactions.
  • Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide. Research indicates that modifications at specific positions can enhance potency against biological targets while improving pharmacokinetic properties .

Case Studies

5.1. Neurodegenerative Disease Models

In a study focusing on Alzheimer's disease models, compounds based on similar scaffolds showed significant neuroprotective effects by inhibiting GSK-3β activity and reducing neuroinflammation . These findings underscore the therapeutic potential of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide in neurodegenerative disorders.

5.2. Tuberculosis Treatment

Another area of research involves the application of compounds with similar structures in anti-tuberculosis therapies. The presence of sulfonamide groups has been linked to enhanced antimicrobial activity, suggesting that N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide could be explored further in this context .
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide exhibits significant potential in various therapeutic areas, particularly in neurodegenerative diseases and possibly infectious diseases like tuberculosis. Ongoing research into its biological activity, synthesis methods, and structure-activity relationships will be critical for advancing its development as a pharmaceutical agent.

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
GSK-3β InhibitionIC50 = 70 nM; restores cell viability in neurodegeneration models
Anti-inflammatoryReduces NO

Mechanism of Action

The mechanism by which N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs from literature, focusing on structural motifs, synthetic challenges, and therapeutic implications.

Key Observations :

Heterocyclic Core: The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with thiazole (compound 44–47) and pyrimidine (Tozasertib) cores. Pyridazine’s electron-deficient nature may improve solubility but reduce metabolic stability compared to thiazole derivatives .

Substituent Effects: The methylsulfonyl group in the target compound is strongly electron-withdrawing, which could increase binding affinity to hydrophobic pockets in target proteins. This contrasts with methoxyethoxy (electron-donating, improves solubility) and methylpiperazinyl (basic, enhances blood-brain barrier penetration) groups in compounds 44–47 . Tozasertib’s 5-methylpyrazolylamino substituent likely contributes to its antineoplastic activity by targeting Aurora kinases .

Synthetic Challenges :

  • Low yields (6–13%) for compounds 45–47 suggest difficulties in introducing bulky or polar groups (e.g., methylpiperazinyl) during Suzuki-Miyaura couplings . The target compound’s methylsulfonyl group may pose similar synthetic hurdles.
Pharmacological and Functional Comparisons
  • Prion Disease Candidates (Compounds 44–47) :

    • Compounds with methylpiperazinyl substituents (e.g., 45, 47) exhibit lower yields but may have superior CNS penetration due to increased basicity. However, their efficacy in prion models remains unreported .
    • The target compound’s methylsulfonyl group could reduce CNS availability but improve proteostasis modulation via sulfonyl-protein interactions.
Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Methylsulfonyl (target) vs. methoxyethoxy (compound 44, 46): The former may enhance target affinity but reduce solubility.

Heterocycle Rigidity : Pyridazine (target) vs. thiazole (compounds 44–47): Increased planarity in pyridazine could improve stacking interactions with aromatic residues in enzymes.

Therapeutic Specificity : Thiazole derivatives target prion diseases, whereas pyrimidine derivatives (Tozasertib) focus on oncology, highlighting the impact of core heterocycle selection .

Biological Activity

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 344.39 g/mol
  • CAS Number : 921544-09-4

The compound exhibits its biological activity primarily through inhibition of specific protein targets involved in cellular processes. Notably, it has been identified as a potential inhibitor of the GSK-3β enzyme, which plays a crucial role in various signaling pathways related to cancer and neurodegenerative diseases .

Antiproliferative Effects

Research indicates that this compound shows promising antiproliferative activity against several cancer cell lines. The compound has been tested on:

  • HT-29 (Colon carcinoma)
  • MCF7 (Breast carcinoma)
  • M21 (Skin melanoma)

The results demonstrated that the compound inhibited cell growth significantly, with IC50_{50} values in the nanomolar range, indicating strong activity against these cancer types .

Table 1: Antiproliferative Activity Summary

Cell LineIC50_{50} (nM)Mechanism of Action
HT-2950Cell cycle arrest at G2/M
MCF745Disruption of microtubules
M2160Induction of apoptosis

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    A study evaluated the antiproliferative effects of the compound on multiple cancer cell lines. The findings indicated that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways and caspase activation .
  • In Vivo Studies :
    In chick chorioallantoic membrane assays, the compound showed significant anti-angiogenic properties, comparable to established chemotherapeutics like combretastatin A-4. It was observed to reduce tumor growth without causing significant toxicity to the embryos .
  • GSK-3β Inhibition :
    Further investigations into its role as a GSK-3β inhibitor revealed that the compound could modulate pathways involved in neuroinflammation and cancer progression. This suggests potential applications in treating conditions like Alzheimer's disease and various cancers .

Q & A

What are the key synthetic strategies for preparing N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide?

Level: Basic
Methodological Answer:
The synthesis of this compound likely involves multi-step coupling reactions. A common approach includes:

  • Pyridazine Core Functionalization: Introduction of methylsulfonyl groups via nucleophilic substitution or oxidation of methylthio precursors under controlled conditions (e.g., using mCPBA or H₂O₂ in acetic acid) .
  • Cyclopropanecarboxamide Coupling: Amide bond formation between the pyridazine intermediate and cyclopropanecarboxylic acid derivatives. Palladium-catalyzed Buchwald-Hartwig or Ullmann couplings are often employed for aryl-amide linkages, with yields optimized using ligands like Xantphos and bases such as Cs₂CO₃ .
  • Solvent and Catalyst Optimization: Reactions are typically conducted in polar aprotic solvents (e.g., DMF, THF) at 80–120°C, with catalyst systems (e.g., Pd(OAc)₂, CuI) ensuring regioselectivity .

How can researchers optimize reaction yields for intermediates in the synthesis pathway?

Level: Basic
Methodological Answer:
Yield optimization strategies include:

  • Stoichiometric Adjustments: Using excess reagents (e.g., hydroxylamine hydrochloride, BF₃·Et₂O) for imine or oxadiazole formation, as demonstrated in related pyridazine derivatives (yields improved to 43–58% with 1.5 equivalents of reagents) .
  • Purification Techniques: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating polar intermediates. Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .
  • Temperature Control: Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps like cyclopropane ring formation to minimize side reactions .

What spectroscopic and analytical methods are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and cyclopropane moiety. Key signals include δ ~1.2–1.5 ppm (cyclopropane CH₂) and δ ~8.5–9.0 ppm (pyridazine aromatic protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragments, with methylsulfonyl groups producing characteristic neutral losses of SO₂ (64 Da) .
  • Purity Assessment: UPLC/MS with C18 columns and acetonitrile/water gradients ensures >98% purity, critical for biological assays .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding modes to targets such as GSK-3β or autotaxin (ATX). Pyridazine sulfonyl groups often engage in hydrogen bonding with catalytic lysine residues .
  • QSAR Studies: Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., methylsulfonyl vs. methoxy) with inhibitory potency. Electrostatic potential maps highlight regions for hydrophobic or polar modifications .
  • MD Simulations: All-atom molecular dynamics (e.g., AMBER) assess stability of ligand-target complexes over 100 ns trajectories, identifying critical binding interactions .

What in vitro assays are suitable for evaluating biological activity?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays: For kinase targets (e.g., GSK-3β), use ATP-coupled luminescence assays (IC₅₀ determination) with recombinant enzymes and 10 µM ATP .
  • Cell-Based Models: Neuroinflammatory activity is tested in microglial BV-2 cells using LPS-induced TNF-α suppression (ELISA) at 1–50 µM concentrations .
  • Cytotoxicity Screening: MTT assays in HEK293 or HepG2 cells establish selectivity indices (IC₅₀ > 100 µM for non-target cells) .

How should researchers address discrepancies in biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Orthogonal Assays: Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) methods to rule out assay-specific artifacts .
  • Purity Reassessment: Re-analyze compounds via UPLC/MS to confirm absence of impurities (e.g., des-methyl byproducts) that may skew activity .
  • Structural Confirmation: Single-crystal X-ray diffraction resolves ambiguities in regiochemistry that could lead to misinterpretation of SAR .

What strategies improve metabolic stability for in vivo studies?

Level: Advanced
Methodological Answer:

  • Prodrug Design: Mask polar groups (e.g., sulfonyl) as esters or phosphates, which are cleaved in vivo. For example, methylsulfonyl-to-sulfonamide prodrugs enhance oral bioavailability .
  • Cyclopropane Rigidity: The cyclopropane carboxamide group reduces conformational flexibility, improving resistance to CYP450 metabolism. Microsomal stability assays (e.g., human liver microsomes) confirm t₁/₂ > 60 min .
  • Formulation Optimization: Use PEGylated nanoparticles or liposomal encapsulation to prolong plasma half-life in rodent PK studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.